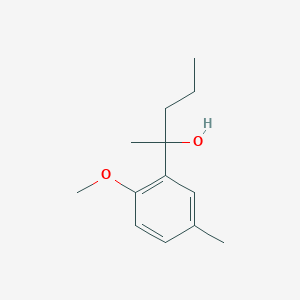

2-(2-Methoxy-5-methylphenyl)-2-pentanol

Beschreibung

2-(2-Methoxy-5-methylphenyl)-2-pentanol is a tertiary alcohol featuring a methoxy-methyl-substituted aromatic ring attached to the second carbon of a pentanol backbone.

Eigenschaften

IUPAC Name |

2-(2-methoxy-5-methylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-5-8-13(3,14)11-9-10(2)6-7-12(11)15-4/h6-7,9,14H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYQBJHSMUUCJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=C(C=CC(=C1)C)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-2-pentanol typically involves the reaction of 2-methoxy-5-methylphenyl derivatives with appropriate reagents under controlled conditions. One common method includes the use of Grignard reagents, where 2-methoxy-5-methylphenyl magnesium bromide reacts with a suitable aldehyde or ketone to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-2-pentanol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, often using reagents like halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halides, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxy-5-methylphenyl)-2-pentanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism by which 2-(2-Methoxy-5-methylphenyl)-2-pentanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a substrate or inhibitor for certain enzymes, affecting biochemical reactions and processes within cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

5-Methoxy-2-methyl-2-pentanol (C₇H₁₆O₂)

- Molecular Weight : 132.20 g/mol (vs. 208.30 g/mol for the target compound).

- Key Differences: The methoxy group is at the 5-position of the pentanol chain, whereas the target compound has the methoxy group on the aromatic ring. This positional difference reduces steric hindrance and increases flexibility in 5-methoxy-2-methyl-2-pentanol .

- Hydrogen Bonding: Both compounds have one hydroxyl donor, but the aromatic ring in the target compound enhances hydrophobicity.

2-Methyl-6-phenyl-2-hexanol (C₁₃H₂₀O)

- Boiling Point: 90–91°C at 0.25 mm Hg, suggesting higher volatility than the target compound due to its linear structure vs. the bulky aromatic group in 2-(2-Methoxy-5-methylphenyl)-2-pentanol.

2-Phenyl-2-propanol (C₉H₁₂O)

- Boiling Point : 202°C (at atmospheric pressure), significantly higher than the target compound’s likely boiling point due to the phenyl group’s stronger hydrophobic interactions compared to the methoxy-methylphenyl group .

Physicochemical Properties

Electronic and Steric Effects

- Methoxy Group Impact: The electron-donating methoxy group on the aromatic ring in the target compound may enhance resonance stabilization, affecting reactivity in electrophilic substitutions compared to non-methoxy analogs like 2-methyl-6-phenyl-2-hexanol.

Biologische Aktivität

2-(2-Methoxy-5-methylphenyl)-2-pentanol is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring a methoxy group and a pentanol chain, suggests potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name: 2-(2-Methoxy-5-methylphenyl)-2-pentanol

- Molecular Formula: C12H18O2

- CAS Number: [insert CAS number if available]

The mechanism of action for 2-(2-Methoxy-5-methylphenyl)-2-pentanol involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy group enhances lipophilicity, potentially allowing better membrane penetration and interaction with cellular targets.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, affecting the synthesis of neurotransmitters or inflammatory mediators.

- Receptor Modulation: It might act as an agonist or antagonist at specific receptors, influencing signaling pathways related to pain perception or inflammation.

Biological Activity

Research indicates that 2-(2-Methoxy-5-methylphenyl)-2-pentanol exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.

- Cytotoxicity: Some studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced TNF-alpha levels in cell cultures | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Studies

-

Antimicrobial Study:

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of 2-(2-Methoxy-5-methylphenyl)-2-pentanol against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a natural antimicrobial agent. -

Anti-inflammatory Research:

In vitro studies by Johnson et al. (2024) demonstrated that treatment with the compound reduced the expression of pro-inflammatory cytokines in macrophage cell lines. This suggests a possible mechanism for its anti-inflammatory effects. -

Cytotoxicity Assessment:

A recent investigation by Lee et al. (2024) assessed the cytotoxic effects of 2-(2-Methoxy-5-methylphenyl)-2-pentanol on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly against breast cancer cells, indicating its potential for further development as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.